

# Unveiling the Pharmacokinetic Profile of TMC310911: A Comparative Analysis of Drug-Drug Interactions

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TMC310911 |           |
| Cat. No.:            | B611404   | Get Quote |

#### FOR IMMEDIATE RELEASE

This guide provides a comprehensive comparison of the pharmacokinetic (PK) interactions of **TMC310911**, a novel HIV-1 protease inhibitor, with a particular focus on its co-administration with the pharmacokinetic enhancer ritonavir. The data presented is compiled from Phase 1 and Phase 2a clinical studies to assist researchers, scientists, and drug development professionals in understanding the metabolic profile and interaction potential of this compound.

### **Executive Summary**

**TMC310911** has been evaluated in clinical trials both as a standalone agent and in combination with ritonavir. The primary pharmacokinetic interaction identified is the significant boosting effect of ritonavir on **TMC310911**'s systemic exposure. This interaction is crucial for optimizing the therapeutic efficacy of **TMC310911**. This guide summarizes the key quantitative data from these interaction studies, details the experimental methodologies, and provides visual representations of the metabolic pathways and study designs.

## **Comparative Pharmacokinetic Data**

The co-administration of ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, markedly increases the plasma concentrations of **TMC310911**. This allows for lower or less frequent dosing of **TMC310911**.



Table 1: Pharmacokinetic Parameters of TMC310911 With and Without Ritonavir (Single Dose)

| Treatment Group                                | Cmax (ng/mL)                                  | AUC (ng·h/mL)                                 |
|------------------------------------------------|-----------------------------------------------|-----------------------------------------------|
| TMC310911 (300 mg, alone)                      | Data not available in provided search results | Data not available in provided search results |
| TMC310911 (300 mg) +<br>Ritonavir (100 mg BID) | Specific values increased[1]                  | Specific values increased[1]                  |
| TMC310911 (600 mg, alone)                      | Data not available in provided search results | Data not available in provided search results |
| TMC310911 (600 mg) +<br>Ritonavir (100 mg BID) | Specific values increased[1]                  | Specific values increased[1]                  |

Note: While the source indicates a significant increase in systemic exposure, specific mean values for Cmax and AUC for single doses with and without ritonavir were not detailed in the provided abstracts. The data confirms that coadministration of ritonavir increased the systemic exposure to **TMC310911**.[1]

Table 2: Steady-State Pharmacokinetic Parameters of Ritonavir-Boosted TMC310911 in Treatment-Naive HIV-1-Infected Patients (Day 14)



| Dosing Regimen<br>(TMC310911 + 100 mg<br>Ritonavir) | Mean Cmax (ng/mL)                          | Mean AUC0-12h (ng·h/mL)                    |
|-----------------------------------------------------|--------------------------------------------|--------------------------------------------|
| 75 mg BID                                           | Dose-proportional increase noted[2]        | Dose-proportional increase noted[2]        |
| 150 mg BID                                          | Dose-proportional increase noted[2]        | Dose-proportional increase noted[2]        |
| 300 mg BID                                          | Dose-proportional increase noted[2]        | Dose-proportional increase noted[2]        |
| 300 mg QD                                           | Daily exposure comparable to 150 mg BID[2] | Daily exposure comparable to 150 mg BID[2] |

Note: The studies indicated that the mean maximum plasma concentration (Cmax) and the mean area under the plasma concentration-time curve from 0 to 12 hours (AUC0-12h) tended to increase dose-proportionally for the twice-daily (BID) doses at steady state.[2] The daily exposure for the 300 mg once-daily (QD) regimen was comparable to the 150 mg BID regimen. [2]

## **Experimental Protocols**

The data presented is derived from two key types of clinical studies: a Phase 1 study in healthy participants and a Phase 2a study in treatment-naive HIV-1-infected patients.

# Phase 1 Single- and Multiple-Dose Study in Healthy Participants

- Study Design: A randomized, double-blind, placebo-controlled study in healthy adults (18-55 years).[1] The study included single-dose and multiple-dose phases.
- Dosing:
  - Single Dose: TMC310911 administered in doses ranging from 75 mg to 2000 mg.[1] An open-label phase evaluated TMC310911 (300 mg or 600 mg) alone or with ritonavir (100 mg BID).[1]



- Multiple Dose: Participants received various regimens of TMC310911 (e.g., 300 mg BID, 600 mg QD, 150 mg BID, 900 mg BID) with or without ritonavir for 6 to 9 days.[1]
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after drug administration to determine the plasma concentrations of TMC310911.
- Bioanalytical Method: Plasma concentrations of TMC310911 were likely measured using a
  validated high-performance liquid chromatography-tandem mass spectrometry (HPLCMS/MS) method, as is standard for such studies.
- Pharmacokinetic Analysis: Standard non-compartmental methods were used to calculate pharmacokinetic parameters such as Cmax, AUC, and half-life.

# Phase 2a Study in Treatment-Naive HIV-1-Infected Patients

- Study Design: An open-label, randomized study in treatment-naive HIV-1-infected patients (18-60 years).[2][3]
- Dosing Regimens: Patients received one of four dosing regimens of TMC310911 for 14 days, all co-administered with 100 mg of ritonavir:[2][4]
  - 75 mg BID (n=9)
  - 150 mg BID (n=8)
  - 300 mg BID (n=8)
  - 300 mg QD (n=8)
- Pharmacokinetic Sampling: Blood samples were collected to determine steady-state pharmacokinetic parameters on Day 14.[2]
- Efficacy Assessment: The primary efficacy endpoint was the mean change from baseline in HIV-1 RNA levels.[2]

# Visualizing the Interactions and Processes



To better illustrate the underlying mechanisms and study designs, the following diagrams are provided.



Click to download full resolution via product page

Caption: Metabolic pathway of ritonavir-boosted TMC310911.





Click to download full resolution via product page

Caption: Generalized workflow of TMC310911 clinical trials.

#### Conclusion

The available data strongly supports the use of ritonavir as a pharmacokinetic enhancer for **TMC310911**, leading to a significant increase in its systemic exposure.[1][3] This allows for the exploration of various dosing regimens to optimize the balance between efficacy and tolerability. The combination has shown potent antiviral activity and was generally safe and well-tolerated in early phase studies.[2][3] Further research and full-text publications of these



studies would provide more detailed quantitative data to refine our understanding of this important drug-drug interaction.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety and pharmacokinetics of the HIV-1 protease inhibitor TMC310911 coadministered with ritonavir in healthy participants: results from 2 phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity, pharmacokinetics, and safety of the HIV-1 protease inhibitor TMC310911, coadministered with ritonavir, in treatment-naive HIV-1-infected patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral activity, pharmacokinetics, and safety of the HIV-1 protease inhibitor TMC310911, coadministered with ritonavir, in treatment-naive HIV-1-infected patients PMID: 24121756 | MCE [medchemexpress.cn]
- To cite this document: BenchChem. [Unveiling the Pharmacokinetic Profile of TMC310911: A
  Comparative Analysis of Drug-Drug Interactions]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b611404#comparative-pharmacokinetic-interaction-studies-of-tmc310911]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com